N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide
Description
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide is a synthetic benzimidazole derivative characterized by a benzimidazole core linked via an ethyl group to an acetamide moiety substituted with a 3,4-dimethylphenoxy group.
Properties
Molecular Formula |
C19H21N3O2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C19H21N3O2/c1-13-7-8-15(11-14(13)2)24-12-19(23)20-10-9-18-21-16-5-3-4-6-17(16)22-18/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
BQRBRUCQZRZXHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Preparation Methods
Two-Component Reaction with Trichloroacetyl Isocyanate
A high-yield method involves reacting 1,2-phenylenediamine with trichloroacetyl isocyanate under mild conditions. The reaction proceeds via nucleophilic attack of the amine on the isocyanate, followed by cyclization to form the benzimidazole ring. Key parameters include:
This method avoids toxic reagents and is scalable for gram-scale production.
Functionalization of the Benzimidazole Ethylamine Intermediate
The ethylamine side chain is introduced through alkylation or reductive amination.
Ethylation via Nucleophilic Substitution
Benzimidazole-2-ethylamine can be synthesized by treating 2-(chloromethyl)benzimidazole with ammonia or amines. For example:
Synthesis of 2-(3,4-Dimethylphenoxy)acetyl Chloride
The phenoxyacetamide moiety is prepared through Williamson ether synthesis and subsequent activation.
Williamson Etherification
3,4-Dimethylphenol reacts with chloroacetyl chloride in the presence of a base:
Coupling of Benzimidazole Ethylamine with Phenoxyacetyl Chloride
The final step involves amide bond formation between the benzimidazole ethylamine and activated acyl chloride.
Schotten-Baumann Reaction
-
Conditions:
-
Acyl Chloride: 1.2 eq
-
Base: Triethylamine (2 eq)
-
Solvent: Dichloromethane
-
Temperature: 0°C → room temperature
-
Alternative Routes and Optimization
One-Pot Sequential Synthesis
Combining benzimidazole formation and acetylation in a single reactor reduces purification steps:
Catalytic Hydrogenation for Nitro Intermediates
In cases where nitro precursors are used (e.g., 2-nitroaniline derivatives), hydrogenation with Raney nickel or palladium catalysts achieves >90% conversion:
Industrial-Scale Production Considerations
Waste Management
Cyanide-containing byproducts from nitrile intermediates require alkaline hydrolysis at 140–150°C for safe disposal.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
-
Oxidation: : The benzimidazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazolone derivatives.
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, which may target the amide bond or other reducible functional groups.
-
Substitution: : The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Benzimidazolone derivatives.
Reduction: Reduced amide derivatives.
Substitution: Nitro or halogenated derivatives of the phenoxy group.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structural features to N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide exhibit notable antimicrobial activities. For instance, derivatives of benzimidazole have been evaluated for their effectiveness against various bacterial strains and fungi. Studies have shown that certain benzimidazole derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound Name | MIC (µM) | Activity Type |
|---|---|---|
| Compound N1 | 1.27 | Antibacterial |
| Compound N8 | 1.43 | Antibacterial |
| Compound N9 | 5.85 | Anticancer |
| Compound N18 | 4.53 | Anticancer |
Anticancer Properties
The anticancer potential of benzimidazole derivatives has been extensively studied. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). The mechanism of action often involves the inhibition of critical enzymes involved in cancer cell proliferation .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route can include:
- Formation of Benzimidazole Moiety : The initial step often involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring.
- Alkylation : The synthesized benzimidazole can then be alkylated using an appropriate alkyl halide to introduce the ethyl group.
- Acetylation : Finally, the introduction of the acetamide functional group can be achieved through acylation reactions.
Antitubercular Activity
Recent studies have highlighted the potential of benzimidazole derivatives in treating tuberculosis. Compounds similar to this compound have been shown to inhibit key mycobacterial enzymes, demonstrating efficacy against Mycobacterium tuberculosis in both in vitro and in vivo models .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit dihydrofolate reductase (DHFR), an important target in antimicrobial therapy due to its role in folate metabolism necessary for nucleic acid synthesis . This inhibition can lead to significant therapeutic effects against microbial infections.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide depends on its specific application:
-
Biological Activity: : In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The benzimidazole ring can bind to the active site of enzymes, disrupting their normal function.
-
Material Properties: : In materials science, the compound’s structure can influence the electronic properties of polymers, affecting conductivity or photoluminescence.
Comparison with Similar Compounds
Benzimidazole-Thioacetamido Derivatives
The compound 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) () shares a benzimidazole core but differs in key substituents:
- Thioacetamido linkage : Replaces the ethyl-acetamide bridge in the target compound, introducing a sulfur atom that may alter electronic properties and metabolic stability.
- Biological activity : W1 demonstrated antimicrobial and anticancer properties in vitro, suggesting that benzimidazole derivatives with electron-deficient aryl groups may target redox-sensitive pathways .
Key difference: The target compound’s 3,4-dimethylphenoxy group likely improves lipophilicity compared to W1’s nitro-substituted aryl, favoring passive diffusion across biological membranes.
Hexan-Backbone Acetamide Derivatives
Compounds e–j from feature complex hexan backbones with stereospecific hydroxy, amino, and aryl substituents. For example:
- Compound e: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide.
- Compound i: A bis-acetamide with ethene-linked 2,6-dimethylphenoxy groups.
Comparison :
- Backbone complexity : The hexan chain introduces multiple stereocenters and hydrogen-bonding sites, likely enhancing target specificity (e.g., protease inhibition) but complicating synthesis.
- Phenoxy substituents: 2,6-Dimethylphenoxy groups in these compounds vs. 3,4-dimethylphenoxy in the target compound. The meta/para methyl arrangement may influence steric interactions with hydrophobic enzyme pockets.
N-Substituted 2-Arylacetamides with Thiazol Rings
The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () highlights:
Benzimidazole-Acetamide Analogues from and
- 953883-68-6: Incorporates a propenylphenoxypropyl-benzimidazole linked to a dimethylphenoxyacetamide. The extended alkyl chain may increase flexibility and off-target interactions.
- N-[2-(1H-benzimidazol-2-yl)ethyl]-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide (): Replaces 3,4-dimethylphenoxy with a triazolylphenoxy group. Molecular weight: 362.4 g/mol (triazole derivative) vs. ~328.4 g/mol (target compound), which could affect pharmacokinetics .
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
- Substituent Effects: Electron-donating groups (e.g., methyl in 3,4-dimethylphenoxy) improve lipophilicity, whereas electron-withdrawing groups (e.g., nitro in W1) enhance reactivity but reduce bioavailability .
- Heterocyclic Cores : Benzimidazole derivatives generally exhibit stronger DNA intercalation or enzyme inhibition compared to thiazol or triazole analogues, but with higher synthetic complexity .
- Stereochemistry : Hexan-backbone compounds () demonstrate the importance of stereocenters in target specificity, though this complicates scalable synthesis .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Weight : 351.40 g/mol
- CAS Number : 302818-73-1
- Physical State : Solid, typically appearing as a white to light yellow powder.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Antiproliferative Effects : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death). The benzimidazole moiety is known for its ability to interact with tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies and Research Findings
- Anticancer Activity : A study published in Cancer Letters evaluated the anticancer potential of this compound against breast cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c release and activation of caspases .
- Antimicrobial Efficacy : In a study assessing antimicrobial properties, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
- Anti-inflammatory Mechanism : Research published in Journal of Medicinal Chemistry demonstrated that the compound effectively reduced inflammation in a murine model of arthritis by inhibiting NF-kB signaling pathways. This resulted in lower levels of inflammatory markers such as IL-6 and TNF-alpha .
Q & A
Q. What are the recommended synthetic routes for N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound can be synthesized via multi-step organic reactions. For example, coupling 2-(3,4-dimethylphenoxy)acetic acid with a benzimidazole-ethylamine derivative using coupling agents like HATU in anhydrous DMSO. Key parameters include temperature control (50–80°C), pH optimization (neutral to slightly basic), and solvent selection (e.g., DMSO for polar intermediates). Post-synthesis purification often involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) .
Q. How should researchers characterize the molecular structure of this compound to confirm synthetic success?
- Methodological Answer: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions, coupling constants (e.g., aromatic protons at δ 6.8–7.5 ppm), and acetamide linkage (amide proton at δ ~8.1 ppm). Mass Spectrometry (MS) (ESI or MALDI-TOF) confirms molecular weight (e.g., [M+H]+ peak at ~410–420 Da). Infrared (IR) spectroscopy identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, benzimidazole C=N at ~1600 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer: The compound is moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability studies in buffered solutions (pH 4–9) show degradation <5% over 24 hours at 25°C. For long-term storage, lyophilize and store at -20°C under inert gas. Monitor stability via HPLC (C18 column, gradient elution) to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s structure-activity relationship (SAR) for anti-inflammatory or anticancer activity?
- Methodological Answer: Perform in vitro bioassays (e.g., COX-2 inhibition for anti-inflammatory activity, MTT assay on cancer cell lines) with structural analogs. For example:
| Substituent Position | Modification | IC50 (COX-2, µM) | IC50 (Cancer Cells, µM) |
|---|---|---|---|
| 3,4-dimethylphenoxy | Parent | 15.2 | 18.9 (HeLa) |
| 4-chloro-3-methyl | Analog | 8.7 | 12.4 (HeLa) |
| Optimize substituents (e.g., halogenation at the phenoxy ring) to enhance potency. Validate selectivity via counter-screens (e.g., normal fibroblast viability) . |
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer: Contradictions may arise from assay variability (e.g., cell line heterogeneity, enzyme source). Standardize protocols:
- Use isogenic cell lines (e.g., CRISPR-edited variants) to isolate target effects.
- Validate enzyme inhibition via orthogonal methods (e.g., fluorescence polarization and SPR for binding affinity).
- Perform dose-response curves with ≥3 technical replicates and statistical validation (ANOVA, p <0.05) .
Q. How can researchers investigate the compound’s pharmacokinetics and metabolic pathways in preclinical models?
- Methodological Answer: Conduct in vivo rodent studies with oral/intravenous administration. Use LC-MS/MS to quantify plasma/tissue concentrations. Identify metabolites via high-resolution MS (HRMS) and compare with synthetic standards (e.g., hydroxylated or glucuronidated derivatives). Monitor urinary/fecal excretion over 72 hours. Key parameters: bioavailability (>30%), half-life (>4 hours), and brain permeability (logBB >0.3 for CNS targets) .
Data-Driven Research Questions
Q. What computational methods predict the compound’s binding modes with biological targets like kinases or GPCRs?
- Methodological Answer: Use molecular docking (AutoDock Vina, Glide) with crystal structures (e.g., PDB: 4XDJ for kinase targets). Optimize force fields (AMBER, CHARMM) for ligand flexibility. Validate predictions via molecular dynamics simulations (GROMACS, 100 ns trajectories) to assess binding stability (RMSD <2 Å). Compare with mutagenesis data (e.g., Kd shifts for active-site mutants) .
Q. How can researchers optimize the compound’s physicochemical properties for enhanced drug-likeness?
- Methodological Answer: Apply Lipinski’s Rule of Five and QSPR models to balance logP (target: 2–3), PSA (<90 Ų), and rotatable bonds (<5). Introduce solubilizing groups (e.g., polyethylene glycol chains) while maintaining potency. Validate via parallel synthesis (e.g., 20 analogs) and multivariate analysis (PCA or PLS regression) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
